tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves multi-step reactions starting from basic building blocks. One common synthetic route includes the protection of functional groups, followed by nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as sodium bicarbonate . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, which can be studied using various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate include:
tert-Butyl carbamate: A simpler structure with similar protective properties.
tert-Butyl (1R,2R)-2-hydroxycyclohexyl)carbamate: Used in similar research contexts but with different structural features.
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: These compounds also undergo similar chemical reactions and have comparable applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tert-butyl carbamate derivatives in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H20N2O3 |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-[[(2R,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
InChI-Schlüssel |
FDPHTYVIDMJLHF-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@@H](CCN1)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(CCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.